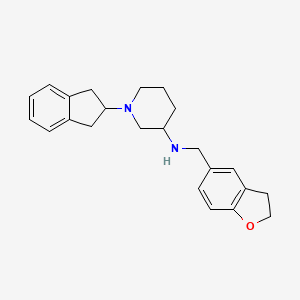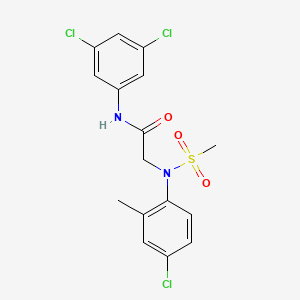![molecular formula C13H14ClN5O2 B6094895 N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine](/img/structure/B6094895.png)
N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a potent inhibitory effect on the activity of certain enzymes, which makes it a promising candidate for drug development.
Mechanism of Action
N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine exerts its inhibitory effect on enzymes by binding to the active site of these enzymes and preventing them from carrying out their normal function. Specifically, this compound has been shown to inhibit the activity of enzymes such as MMP-2, MMP-9, and COX-2, which are involved in tumor growth, inflammation, and neurodegenerative disorders.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme that it inhibits. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inhibiting the activity of MMP-2 and MMP-9. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of COX-2. In neurodegenerative disorders, this compound has been shown to have a protective effect on neurons by inhibiting the activity of certain enzymes that are involved in neuronal damage.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine has several advantages for use in lab experiments, including its potency and specificity for certain enzymes. However, there are also some limitations to its use, including the need for specialized equipment and expertise for its synthesis and the potential for off-target effects.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine, including:
1. Further exploration of its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders.
2. Development of more potent and specific inhibitors of the enzymes that this compound targets.
3. Investigation of the potential for combination therapy with other drugs to enhance its therapeutic effects.
4. Exploration of the potential for this compound to be used as a diagnostic tool for certain diseases.
5. Investigation of the potential for this compound to be used in drug delivery systems to enhance the efficacy of other drugs.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine involves a series of chemical reactions that require specialized equipment and expertise. The starting materials for the synthesis include 3-chloroaniline, guanidine, and 4-hydroxy-6-(methoxymethyl)-2-pyrimidinone. These compounds are then subjected to a series of chemical reactions, including condensation, cyclization, and reduction, to yield the final product.
Scientific Research Applications
N-(3-chlorophenyl)-N'-[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]guanidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. Inflammation research has also shown that this compound can inhibit the activity of enzymes that are involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases. In neurodegenerative disorders, this compound has been shown to have a protective effect on neurons, which makes it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-21-7-10-6-11(20)18-13(17-10)19-12(15)16-9-4-2-3-8(14)5-9/h2-6H,7H2,1H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFOYKQPDDBBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-1,4-diazepan-5-one](/img/structure/B6094832.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(4-ethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B6094840.png)
![7-(2-methoxyethyl)-2-[(1-phenylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094844.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,8-octanediamine](/img/structure/B6094886.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B6094887.png)

![N-(2,6-dimethylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6094890.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B6094900.png)
![1-{5-[(2,5-dimethylbenzyl)amino]-7,7-dimethyl-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinol](/img/structure/B6094906.png)

